3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
The compound “3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a chemical compound that has been studied in the context of its potential biological activities . It has been found in complex with TGF-BETA RECEPTOR TYPE 2 KINASE DOMAIN .
Synthesis Analysis
Based on the available literature, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes the compound , involves scaffold hopping and computer-aided drug design . The synthesis process yielded 38 pyrazolo[3,4-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, NMR, and ESI-MS . For instance, the 1H NMR spectrum of a similar compound showed specific chemical shifts associated with different protons in the molecule .Chemical Reactions Analysis
The compound has been studied for its inhibitory activity against TRKA, a member of the tropomyosin receptor kinases (TRKs) . The compound showed acceptable activity with an IC50 value of 56 nM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, a similar compound was obtained as a brown color solid . The IR, 1H NMR, 13C NMR, and 31P NMR spectra provided information about the functional groups and the structure of the compound .Scientific Research Applications
Synthesis and Antibacterial Screening
One significant application of derivatives similar to the compound is in the field of antibacterial agents. For example, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids were synthesized and evaluated for their antibacterial activities, demonstrating the potential of such compounds as good antibacterial agents (Maqbool et al., 2014).
Structural Analysis and Vibrational Spectra Investigations
The compound's structure and vibrational spectra have been the subject of theoretical and experimental investigations, helping to understand its physical and chemical properties. For example, studies have been conducted on similar compounds, providing insights into their structure through FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations (Bahgat et al., 2009).
Novel Heterocyclic Scaffolds with Antibacterial Activity
Research has also led to the discovery of novel heterocyclic scaffolds, indicating the compound's role in developing new antibacterial agents. For instance, a multicomponent reaction led to novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones with notable antibacterial activities (Frolova et al., 2011).
Synthesis of Functionalized Heterocycles
The compound's derivatives have been used to synthesize functionalized heterocycles, demonstrating its versatility in creating various biologically active molecules. For instance, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles have been synthesized, showcasing the compound's potential in drug discovery and development (El‐Dean et al., 2018).
Quantum Studies and Nonlinear Optical (NLO) Properties
Quantum studies and analysis of NLO properties have been conducted, indicating the compound's potential in materials science and photonics. For instance, the synthesis, spectral analysis, quantum studies, and examination of NLO and thermodynamic properties of novel derivatives have been explored, providing insights into the compound's utility beyond traditional chemical and biological applications (Halim & Ibrahim, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including kinases and other enzymes .
Mode of Action
It’s likely that it interacts with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, potentially influencing cell growth, division, and other functions .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to exhibit various biological activities, potentially influencing cell growth, division, and other functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one”. These factors could include pH, temperature, and the presence of other molecules in the cellular environment .
Future Directions
properties
IUPAC Name |
3-amino-1-(2-hydroxyethyl)-5-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-5-4-6-7(10)12-13(2-3-14)8(6)11-9(5)15/h5,14H,2-4H2,1H3,(H2,10,12)(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGGIUUFHLPIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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